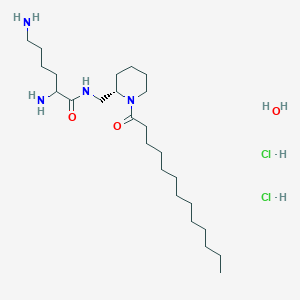![molecular formula C16H16Br2N4O4 B114155 2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-35-7](/img/structure/B114155.png)
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidoquinazoline core with various substituents.
Vorbereitungsmethoden
The synthesis of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidoquinazoline core: This can be achieved through a multicomponent reaction involving 1,3-diketones, 6-aminouracil, and aromatic aldehydes.
Introduction of bromomethyl groups: This step involves the bromination of the methyl groups at positions 2 and 7 of the pyrimidoquinazoline core using bromine or N-bromosuccinimide (NBS) under specific reaction conditions.
Methoxylation and methylation:
Analyse Chemischer Reaktionen
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- undergoes various chemical reactions, including:
Substitution reactions: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Polymerization reactions: The compound can be used as a building block for the synthesis of π-conjugated polymers through polymerization reactions, such as the Stille cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- has several scientific research applications, including:
Organic electronics: The compound is used as a building block for the synthesis of polymer semiconductors with high sensitivity to acids and good hole transport performance in organic thin-film transistors (OTFTs).
Bio- and chemo-sensors: Due to its high sensitivity to acids and potential bioactivity, the compound can be used in the development of bio- and chemo-sensors.
Phototransistors: The compound has been used in the development of organic phototransistors (OPTs) with ultrafast photoresponse characteristics.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s high sensitivity to acids is attributed to the strong interaction of the basic nitrogen atoms in the pyrimidoquinazoline core with protonic and Lewis acids . This interaction leads to dramatic bathochromic shifts in the absorption spectra of the compound and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- can be compared with other similar compounds, such as:
Pyrimido[4,5-g]quinazoline-4,9-dione derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and physical properties.
Thieno[3,2-b]thiophene derivatives: These compounds contain a thieno[3,2-b]thiophene moiety and have been used in the synthesis of π-conjugated polymers with similar applications in organic electronics.
Pyrido[2,3-d]pyrimidines:
The uniqueness of pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- lies in its specific combination of substituents, which impart unique chemical and physical properties, making it suitable for specific applications in organic electronics and sensor development.
Eigenschaften
CAS-Nummer |
143430-35-7 |
|---|---|
Molekularformel |
C16H16Br2N4O4 |
Molekulargewicht |
488.1 g/mol |
IUPAC-Name |
2,7-bis(bromomethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C16H16Br2N4O4/c1-21-7(5-17)19-11-9(15(21)23)13(25-3)12-10(14(11)26-4)16(24)22(2)8(6-18)20-12/h5-6H2,1-4H3 |
InChI-Schlüssel |
OAIDJPDDUYAYTI-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2OC)C(=O)N(C(=N3)CBr)C)OC)CBr |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)










